

OSI-930 dose-limiting toxicities rash GGT

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Compound Focus: Osi-930

CAS No.: 728033-96-3

Cat. No.: S548158

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OSI-930 Safety Profile Overview

Aspect	Details
Maximum Tolerated Dose (MTD)	500 mg twice daily [1]
Established DLTs	Grade 3 rash (2 patients) and Grade 4 elevated GGT (1 patient) at 600 mg twice daily [1].
Other Common Toxicities (Grade 1-2)	Fatigue, diarrhea, nausea, rash, and anorexia [1] [2].
Recommended Phase II Dose	500 mg twice daily [1].

Experimental Protocols & Clinical Context

The safety data comes from a phase I trial designed to determine the MTD and safety of **OSI-930** [1].

- Trial Design:** The study used a modified accelerated titration design. **OSI-930** was administered orally on two schedules: once daily and twice daily, in continuous 21-day cycles [1].
- Patient Population:** The trial enrolled patients with advanced solid tumors that were not amenable to standard therapies. This included a specific cohort of heavily pre-treated, imatinib-resistant patients with gastrointestinal stromal tumors (GIST) [1].

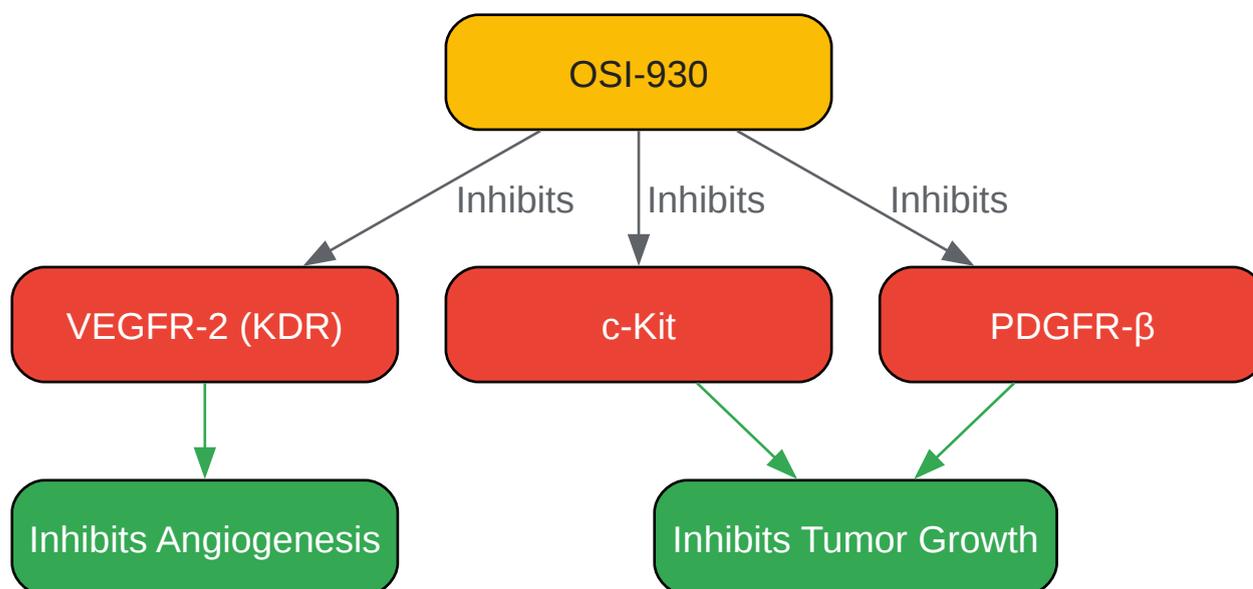
- **DLT Assessment:** Dose-limiting toxicities were defined and assessed during the first treatment cycle (the first 21 days). The definitions included [1]:
 - Grade 4 neutropenia for ≥ 7 days
 - \geq Grade 3 febrile neutropenia
 - Grade 4 thrombocytopenia
 - \geq Grade 3 non-hematologic toxicity (with specific exceptions)
 - Inability to begin cycle 2 by day 36 due to drug-related toxicity.
- **Dosing Formulation:** **OSI-930** was administered orally as 25 mg or 100 mg capsules, taken with food [1].

Frequently Asked Questions

- **What is the mechanism of action of OSI-930?** **OSI-930** is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor. Its primary targets are VEGFR-2 (KDR), c-Kit, and PDGFR- β , which play critical roles in tumor angiogenesis and growth [1] [3] [4].
- **Was antitumor activity observed at the MTD?** Yes, the trial reported preliminary evidence of antitumor activity. This included a partial response in a patient with advanced ovarian cancer and stable disease in 11 out of 19 patients with GIST [1].
- **Are there any known drug-drug interactions?** Preclinical studies indicate that **OSI-930** can inactivate cytochrome P450 3A4 (CYP3A4). Researchers should be cautious when co-administering **OSI-930** with other drugs that are metabolized by this enzyme [3] [4].

OSI-930 Mechanism of Action

The following diagram illustrates how **OSI-930** targets key receptors to exert its antitumor effects.



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References

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